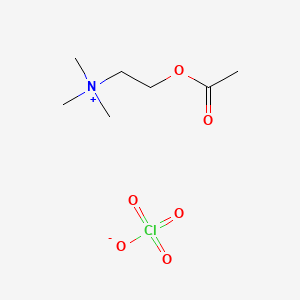
Ethyl 4-aminobenzoate
Übersicht
Beschreibung
Ethyl 4-aminobenzoate, also known as Benzocaine or Ethyl p-aminobenzoate, is an anesthetic that is used to relieve pain and itching associated with minor burns, sunburn, scrapes, and insect bites . It is the active ingredient in many over-the-counter anesthetic ointments . It is also used in the synthesis of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino] benzoate (Schiff base), via reaction with 2-hydroxy-4-methoxybenzaldehyde .
Synthesis Analysis
Ethyl 4-aminobenzoate can be synthesized via the Fischer esterification reaction . It can be prepared from p-toluidine by a four-step synthesis . The synthesis involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . Another approach starts with nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product .
Molecular Structure Analysis
The molecular formula of Ethyl 4-aminobenzoate is C9H11NO2 . Its molecular weight is 165.19 g/mol . The SMILES string representation is CCOC(=O)c1ccc(N)cc1 .
Chemical Reactions Analysis
Ethyl 4-aminobenzoate can afford an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry . It may also be used in the synthesis of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino] benzoate (Schiff base), via reaction with 2-hydroxy-4-methoxybenzaldehyde .
Physical And Chemical Properties Analysis
Ethyl 4-aminobenzoate is a solid at room temperature . Its melting point is between 88-90 °C .
Wissenschaftliche Forschungsanwendungen
- Researchers have explored the UV/PDS (ultraviolet/persulfate) combined oxidation process to effectively remove Et-PABA from water .
- Through an electrochemical process employing cyclic voltammetry, this copolymer forms, demonstrating its utility in materials science .
- Chemically, it consists of a PABA moiety ethoxylated with an average of 25 oxy-1,2-ethanediyl units .
UV Filter Degradation
Electroactive Copolymer Synthesis
Cosmetic Ingredient
Environmental Behavior
Wirkmechanismus
Target of Action
Ethyl 4-aminobenzoate, also known as benzocaine, primarily targets the voltage-dependent sodium channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for the sensation of pain .
Mode of Action
The interaction of Ethyl 4-aminobenzoate with its targets involves the blockade of these sodium channels . By binding to specific parts of the sodium ion channel on the nerve membrane, Ethyl 4-aminobenzoate reduces the passage of sodium ions through the sodium ion channel . This action inhibits the influx of sodium into the nerve fiber, preventing the formation of an action potential . As a result, the conduction of nerve impulses is blocked, leading to a loss of sensation in the local area where Ethyl 4-aminobenzoate is applied .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 4-aminobenzoate is the nerve impulse conduction pathway. By blocking the sodium channels, Ethyl 4-aminobenzoate disrupts the normal flow of sodium ions, which is necessary for the propagation of nerve impulses . This disruption affects the downstream effects of nerve impulse conduction, including the sensation of pain .
Pharmacokinetics
The pharmacokinetics of Ethyl 4-aminobenzoate involve its absorption, distribution, metabolism, and excretion (ADME). As a topical anesthetic, Ethyl 4-aminobenzoate is usually applied directly to the area where pain relief is needed . It is absorbed through the skin or mucous membranes and distributed to the local area . Ethyl 4-aminobenzoate is metabolized into at least three compounds by acetylation and hydrolysis . It is then excreted primarily in the urine .
Result of Action
The molecular and cellular effects of Ethyl 4-aminobenzoate’s action primarily involve the reduction of pain sensation. By blocking the conduction of nerve impulses, Ethyl 4-aminobenzoate causes a temporary loss of sensation in the local area where it is applied . This results in a numbing effect, providing relief from pain .
Action Environment
The action, efficacy, and stability of Ethyl 4-aminobenzoate can be influenced by various environmental factors. For instance, the product is insoluble and sinks in water, which may affect its distribution in aquatic environments . Additionally, it has been found to be toxic to terrestrial vertebrates .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLLBZGZJTVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23239-88-5 (hydrochloride) | |
| Record name | Benzocaine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021804 | |
| Record name | Benzocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benzocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
310 °C | |
| Record name | Benzocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4), One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids., Soluble in acid, In water, 1,310 mg/L at 25 °C | |
| Record name | SID56422766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Benzocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.6X10-4 mm Hg at 25 °C /Estimated/ | |
| Record name | BENZOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions. Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses., Benzocaine reversibly stabilizes the neuronal membrane with decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses. | |
| Record name | Benzocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Benzocaine | |
Color/Form |
Rhombohedra from ether, Needles from water | |
CAS RN |
94-09-7 | |
| Record name | Benzocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzocaine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | benzocaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzocaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzocaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzocaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3RSY48JW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92 °C | |
| Record name | Benzocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ethyl 4-aminobenzoate exert its anesthetic effect?
A1: Ethyl 4-aminobenzoate acts primarily by blocking voltage-gated sodium channels on neuronal membranes. [] This inhibition prevents the transmission of nerve impulses, leading to a localized loss of sensation, including pain. []
Q2: What are the downstream effects of ethyl 4-aminobenzoate's interaction with its target?
A2: Blocking sodium channels with ethyl 4-aminobenzoate disrupts the depolarization phase of the action potential, effectively preventing the propagation of nerve signals. This results in temporary numbness in the area where the drug is applied. []
Q3: What is the molecular formula and weight of ethyl 4-aminobenzoate?
A3: The molecular formula of ethyl 4-aminobenzoate is C9H11NO2, and its molecular weight is 165.19 g/mol. []
Q4: What spectroscopic data is available for ethyl 4-aminobenzoate?
A4: Ethyl 4-aminobenzoate has been extensively characterized using various spectroscopic techniques. Key data includes infrared (IR) spectroscopy [, , , ], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, , , ], and mass spectrometry. [] These techniques provide information about functional groups, molecular structure, and fragmentation patterns. [, , ]
Q5: What is known about the stability of ethyl 4-aminobenzoate under various conditions?
A5: Ethyl 4-aminobenzoate demonstrates good stability in acidic conditions but is susceptible to hydrolysis in alkaline environments. [] This sensitivity to pH is an important consideration for its formulation and storage.
Q6: Has ethyl 4-aminobenzoate been explored for catalytic applications?
A6: While ethyl 4-aminobenzoate is primarily known for its anesthetic properties, it has been employed as a reactant in various organic synthesis reactions. For example, it serves as a starting material for synthesizing Schiff bases, which have diverse applications in coordination chemistry and materials science. [, ]
Q7: Have computational methods been used to study ethyl 4-aminobenzoate?
A7: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to analyze the electronic structure, molecular geometry, and spectroscopic properties of ethyl 4-aminobenzoate. [, ] These studies provide insights into its chemical behavior and reactivity. [, ]
Q8: How do structural modifications of ethyl 4-aminobenzoate affect its anesthetic potency?
A8: Studies exploring structural analogs of ethyl 4-aminobenzoate, such as alpha- and beta-methylprocaine, indicate that modifications to the alkyl chain length and branching can significantly influence its anesthetic activity. [, ] For instance, altering the position of the methyl group on the procaine molecule (alpha- vs. beta-) has been shown to impact its anesthetic potency. [, ]
Q9: What are some formulation strategies used to enhance the stability or bioavailability of ethyl 4-aminobenzoate?
A9: Formulation strategies often involve incorporating excipients that adjust the pH to ensure stability. [] For example, the addition of antioxidants can help mitigate degradation due to oxidation. []
Q10: How is ethyl 4-aminobenzoate metabolized in the body?
A10: Research using rabbit models demonstrated that ethyl 4-aminobenzoate is primarily metabolized in the liver by esterases. [] The primary metabolic pathway involves the hydrolysis of the ester bond. [] The metabolic pattern can differ depending on the route of administration (dermal vs. arterial). []
Q11: What in vitro models have been used to study the effects of ethyl 4-aminobenzoate?
A11: Organotypic cultures of chick embryonic dorsal root ganglia have been employed to assess the neurotoxic effects of ethyl 4-aminobenzoate. [] These cultures provide a valuable tool for investigating the compound's impact on neuronal growth and survival. []
Q12: What are the known toxicological properties of ethyl 4-aminobenzoate?
A12: While generally considered safe for topical use, ethyl 4-aminobenzoate can cause allergic reactions in some individuals. [] High concentrations or prolonged exposure can lead to systemic toxicity, with effects on the central nervous system.
Q13: What is the environmental fate of ethyl 4-aminobenzoate, particularly in aquatic ecosystems?
A13: Ethyl 4-aminobenzoate, as a common ingredient in sunscreens, enters aquatic environments through recreational activities and wastewater discharge. [] Studies have detected its presence in rivers and even fish tissues, raising concerns about potential ecological impacts. []
Q14: What analytical techniques are commonly used to detect and quantify ethyl 4-aminobenzoate?
A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, is widely employed for analyzing ethyl 4-aminobenzoate. [, ] This technique allows for the separation and quantification of the compound in complex mixtures. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1666515.png)








